molecular formula C14H7BrCl2N2OS B11482242 5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide

5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11482242
M. Wt: 402.1 g/mol
InChI Key: AJMQAGZOORGLMR-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with bromine and chlorine atoms, as well as a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-bromo-2-chlorobenzoic acid, which is then converted to the corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 4-chloro-1,3-benzothiazol-2-amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzamides, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

5-Bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 4-Chloro-1,3-benzothiazol-2-amine
  • N-(4-Chlorophenyl)-2-chlorobenzamide

Uniqueness

5-Bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of its benzamide core with the benzothiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H7BrCl2N2OS

Molecular Weight

402.1 g/mol

IUPAC Name

5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C14H7BrCl2N2OS/c15-7-4-5-9(16)8(6-7)13(20)19-14-18-12-10(17)2-1-3-11(12)21-14/h1-6H,(H,18,19,20)

InChI Key

AJMQAGZOORGLMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl

Origin of Product

United States

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